C28H20BrN3O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide typically involves the condensation of 5-(4-bromophenyl)-2-furylmethanamine with 2-(2-methylphenyl)-4-quinolinecarbohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrazide derivatives.
Scientific Research Applications
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
- N’-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
- N’-{[5-(4-iodophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
Uniqueness
The uniqueness of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide lies in its specific structural features, such as the presence of a bromine atom and the furan ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C28H20BrN3O2 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(1R,2R,3aS)-1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H20BrN3O2/c1-34-23-13-11-20(15-21(23)29)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-12-18-7-5-6-10-22(18)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m0/s1 |
InChI Key |
PQSFKKNPAJDAOW-KKUQBAQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)[C@H]2[C@@H](C([C@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |
Origin of Product |
United States |
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